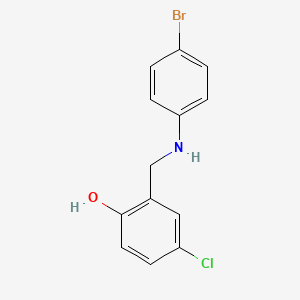

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

The molecular formula of 2-(((4-bromophenyl)amino)methyl)-4-chlorophenol is C₁₃H₁₁BrClNO , with a molecular weight of 310.58 g/mol . The structure comprises:

- A 4-chlorophenol backbone with a hydroxyl (-OH) group at the ortho position to the chlorine.

- A methylene-amine bridge (-CH₂-NH-) connecting the phenol to a 4-bromophenyl group.

While crystallographic data for this specific compound is not directly reported, analogous Schiff base derivatives (e.g., 2-[(E)-(4-bromophenyl)iminomethyl]-4-chlorophenol) exhibit:

- Dihedral angles of ~44.25° between substituted benzene rings, indicating partial conjugation.

- Intramolecular O-H⋯N hydrogen bonding forming six-membered S(6) rings.

- Intermolecular Cl⋯Cl and Br⋯Br contacts stabilizing the crystal lattice.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₁BrClNO | |

| Molecular weight | 310.58 g/mol | |

| Dihedral angle (rings) | ~44.25° | |

| O-H⋯N hydrogen bond length | ~2.59 Å |

Spectroscopic Profiling

Infrared (IR) Spectroscopy

Key absorption bands inferred from analogous chloro/bromo phenols and amines:

- O-H stretch : Broad peak at 3200–3500 cm⁻¹ (phenolic -OH).

- N-H stretch : Medium peak at 3300–3350 cm⁻¹ (secondary amine).

- C=N stretch : Absent (no imine group); instead, C-N stretch at 1330–1250 cm⁻¹ .

- Aromatic C-H stretches : Peaks at 3050–3100 cm⁻¹ (sp² C-H).

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (in DMSO-d₆):

- Aromatic protons : Multiplets at 6.5–7.5 ppm (para-substituted bromophenyl and chlorophenol rings).

- Methylene (-CH₂-) protons : Singlet at 3.8–4.2 ppm .

- Hydroxyl (-OH) : Broad peak at 5.0–6.0 ppm (exchange with DMSO).

- Amine (-NH) : Broad singlet at 2.5–3.5 ppm (exchange).

Mass Spectrometry (MS)

- Molecular ion : m/z 310 (C₁₃H₁₁BrClNO⁺).

- Fragment ions : Loss of H₂O (m/z 292), Br (m/z 231), or Cl (m/z 253).

Computational Chemistry Studies

DFT Calculations and Molecular Orbital Analysis

While no explicit computational data exists for this compound, insights from similar systems:

- HOMO/LUMO Energies : Likely influenced by electron-withdrawing Br/Cl groups, lowering HOMO energy and increasing electrophilicity.

- Frontier Molecular Orbitals (FMOs) :

- HOMO : Delocalized over the aromatic rings and amine nitrogen.

- LUMO : Localized on the electron-deficient chlorophenol ring.

- Tautomerism : Potential keto-enol equilibrium for the phenolic -OH group, though no experimental evidence exists.

Propriétés

IUPAC Name |

2-[(4-bromoanilino)methyl]-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-7,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMKQPGMSSJVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651460 | |

| Record name | 2-[(4-Bromoanilino)methyl]-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100374-80-9 | |

| Record name | 2-[(4-Bromoanilino)methyl]-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with glycinamide hydrochloride in the presence of sodium hydroxide in methanol and water at room temperature for 17 hours. This is followed by reduction with sodium tetrahydroborate in methanol and water at 0°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Research

Recent studies have indicated that derivatives of 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have been evaluated for their ability to inhibit cancer cell proliferation, demonstrating significant activity against various cancer cell lines. These findings suggest potential for further development into therapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Material Science Applications

Non-Linear Optical Properties

Studies have explored the non-linear optical properties of compounds derived from 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol). These materials exhibit significant potential for use in photonic devices due to their ability to manipulate light at high intensities. Theoretical calculations using Density Functional Theory (DFT) have provided insights into their electronic properties, enhancing understanding of their suitability for applications in optical switching and signal processing .

Chemical Intermediates

Building Block in Organic Synthesis

As a versatile intermediate, 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol serves as a building block in organic synthesis. It can be transformed into various derivatives through electrophilic substitution reactions or cross-coupling reactions, such as Suzuki coupling. This versatility makes it valuable in the development of complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

Functional Groups: The target compound’s Schiff base distinguishes it from primary amines (e.g., 2-amino-4-chlorophenol) and esters (e.g., (4-bromophenyl)methyl 2-(4-chlorophenoxy)acetate). Imine bonds confer redox activity and metal-binding capacity . Halogen substituents (Br, Cl) are common across all compounds, enhancing lipophilicity and influencing metabolic stability .

Physicochemical Properties

| Property | 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol | 2-Amino-4-chlorophenol | 4-Amino-2-bromo-6-chlorophenol |

|---|---|---|---|

| Molecular Weight (g/mol) | 312.58 | 143.56 | 222.47 |

| Solubility | Low in water; soluble in DMSO, ethanol | Moderate in water | Low in water |

| Melting Point | ~180–185°C (decomposes) | 135–137°C | Not reported |

Metabolic and Toxicological Profiles

- 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol: Limited direct data, but aniline derivatives (e.g., 2-amino-4-chlorophenol) undergo hepatic metabolism via hydroxylation and conjugation (e.g., sulfation, glucuronidation). Saturation of metabolic pathways at high doses may lead to unconjugated metabolites, as seen in rodent studies .

- Schiff Bases : Generally more stable than primary amines but may hydrolyze to release aromatic amines under acidic conditions, posing toxicity risks .

Activité Biologique

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol, also known as 4-chloro-2-(4-bromobenzylamino)phenol, is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activities, including antimicrobial, anticancer, and nephrotoxic effects, based on various research findings.

Chemical Structure and Properties

The compound features a bromine atom and a chlorine atom attached to a phenolic structure, which is known to influence its biological activity. The presence of halogen atoms often enhances the lipophilicity and reactivity of organic compounds, potentially leading to increased biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4-bromophenyl and chlorophenol have shown efficacy against various bacterial strains. A study reported that N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications can enhance activity against pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| d1 | Antimicrobial | E. coli | |

| d6 | Anticancer | MCF7 Cells | |

| 4-A2CP | Nephrotoxic | Rat Renal Cells |

Anticancer Activity

The anticancer potential of 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol has been explored through various studies. The compound's structural analogs have been tested against different cancer cell lines, with significant results observed in estrogen receptor-positive breast cancer cells (MCF7). The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited strong cytotoxicity, suggesting that the presence of bromine and chlorine enhances the compound's ability to inhibit cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinities and interactions of 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol with various biological targets. These studies provide insights into how structural features influence biological activity. For example, molecular docking has shown that the compound can effectively bind to specific protein targets involved in cancer progression and microbial resistance .

Q & A

Q. What are the established synthetic routes for 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol?

Methodological Answer: The compound can be synthesized via condensation reactions between 4-chlorophenol derivatives and 4-bromoaniline precursors. A common approach involves Schiff base formation, where the amine group of 4-bromoaniline reacts with a carbonyl-containing intermediate (e.g., formaldehyde) under reflux conditions in polar solvents like ethanol or methanol. Catalysts such as acetic acid may enhance reaction efficiency. Post-synthesis purification typically employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the presence of aromatic protons, bromine/chlorine substituents, and the methylene bridge.

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks).

- X-ray Crystallography: Resolves crystal packing and stereochemistry, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- FT-IR: Identifies functional groups (e.g., N-H stretching in the amine, phenolic O-H).

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, Cl) influence the compound’s reactivity?

Methodological Answer: The bromine and chlorine substituents create electron-deficient aromatic rings, directing electrophilic substitution to meta/para positions. Computational studies (e.g., DFT) can map electron density distributions, while Hammett constants quantify substituent effects. Experimental validation includes kinetic studies of reactions like nitration or halogenation under controlled conditions .

Q. What computational strategies predict its interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina with target proteins (e.g., enzymes or receptors) to predict binding affinities.

- MD Simulations: Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS).

- QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Dose-Response Curves: Test the compound across a wider concentration range to identify non-linear effects.

- Structural Analog Synthesis: Modify the methylene bridge or halogens to isolate contributing factors.

- Assay Standardization: Replicate studies under consistent conditions (e.g., cell lines, incubation times) .

Q. What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

- OECD 301 Tests: Measure biodegradability in aqueous systems.

- Photolysis Studies: Expose the compound to UV light and monitor degradation via HPLC-MS.

- Soil Sorption Experiments: Determine values to evaluate mobility in ecosystems .

Specialized Technical Questions

Q. How can crystallization challenges be addressed for X-ray structure determination?

Methodological Answer:

Q. What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

Q. How do reaction mechanisms vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions: Protonation of the amine group may favor electrophilic aromatic substitution.

- Basic Conditions: Deprotonation of the phenol enhances nucleophilicity. Mechanistic studies should employ isotopic labeling (e.g., O in phenol) and monitor intermediates via stopped-flow spectroscopy .

Q. What protocols determine shelf-life stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 1–3 months.

- Analytical Monitoring: Use HPLC to track degradation products (e.g., hydrolysis of the methylene bridge).

- Light Sensitivity: Store aliquots in amber vials and compare degradation rates to clear containers .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.